molecular formula C19H23NO2 B12482028 N-[2-(benzyloxy)-3-ethoxybenzyl]cyclopropanamine

N-[2-(benzyloxy)-3-ethoxybenzyl]cyclopropanamine

Cat. No.: B12482028
M. Wt: 297.4 g/mol
InChI Key: ADTBFVIFOHKAIO-UHFFFAOYSA-N
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Description

N-[2-(benzyloxy)-3-ethoxybenzyl]cyclopropanamine is a chemical compound with the molecular formula C19H23NO2 and a molecular weight of 297.39 g/mol It is known for its unique structure, which includes a cyclopropane ring attached to a benzylamine moiety substituted with benzyloxy and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzyloxy)-3-ethoxybenzyl]cyclopropanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzyloxy)-3-ethoxybenzyl]cyclopropanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, thiols, and amines in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(benzyloxy)-3-ethoxybenzyl]cyclopropanamine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(benzyloxy)-3-ethoxybenzyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(benzyloxy)-3-ethoxybenzaldehyde: A precursor in the synthesis of N-[2-(benzyloxy)-3-ethoxybenzyl]cyclopropanamine.

    N-(2-(benzyloxy)-3-ethoxybenzyl)amine: An intermediate in the synthesis process.

    Cyclopropylamine derivatives: Compounds with similar cyclopropane ring structures.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both benzyloxy and ethoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

N-[(3-ethoxy-2-phenylmethoxyphenyl)methyl]cyclopropanamine

InChI

InChI=1S/C19H23NO2/c1-2-21-18-10-6-9-16(13-20-17-11-12-17)19(18)22-14-15-7-4-3-5-8-15/h3-10,17,20H,2,11-14H2,1H3

InChI Key

ADTBFVIFOHKAIO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1OCC2=CC=CC=C2)CNC3CC3

Origin of Product

United States

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